2-(2-Phenoxyethoxy)aniline 2-(2-Phenoxyethoxy)aniline
Brand Name: Vulcanchem
CAS No.: 114012-05-4
VCID: VC20873828
InChI: InChI=1S/C14H15NO2/c15-13-8-4-5-9-14(13)17-11-10-16-12-6-2-1-3-7-12/h1-9H,10-11,15H2
SMILES: C1=CC=C(C=C1)OCCOC2=CC=CC=C2N
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol

2-(2-Phenoxyethoxy)aniline

CAS No.: 114012-05-4

Cat. No.: VC20873828

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Phenoxyethoxy)aniline - 114012-05-4

Specification

CAS No. 114012-05-4
Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
IUPAC Name 2-(2-phenoxyethoxy)aniline
Standard InChI InChI=1S/C14H15NO2/c15-13-8-4-5-9-14(13)17-11-10-16-12-6-2-1-3-7-12/h1-9H,10-11,15H2
Standard InChI Key OWCFHGUDMYDGPA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCOC2=CC=CC=C2N
Canonical SMILES C1=CC=C(C=C1)OCCOC2=CC=CC=C2N

Introduction

Physical and Chemical Properties

Molecular Characteristics

2-(2-Phenoxyethoxy)aniline possesses distinct molecular characteristics that define its behavior in various chemical environments. Based on analysis of similar compounds, it likely appears as a yellowish oil or crystalline solid at room temperature . The presence of the amino group (-NH2) makes it weakly basic and capable of forming salts with acids. The compound contains multiple functional groups that influence its reactivity profile: an amino group that can participate in nucleophilic reactions, and ether linkages that provide coordination sites for various metal ions and other reactive species.

The molecular structure features considerable flexibility due to the ethoxy linker between the phenoxy and aniline portions, allowing for various conformational arrangements. This conformational flexibility may play an important role in its interactions with biological targets if used in medicinal chemistry applications. The aromatic rings provide sites for π-π stacking interactions, which can be significant in crystal packing arrangements and binding to proteins or other biological macromolecules.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 2-(2-Phenoxyethoxy)aniline

PropertyPredicted ValueBasis for Prediction
Molecular Weight229.28 g/molCalculated from molecular formula C14H15NO2
Physical StateYellowish oil or crystalline solidBased on similar aniline derivatives
SolubilitySoluble in organic solvents; limited water solubilityBased on structural features and related compounds
LogP~3.2-3.8Estimated from related compounds with similar structural features
Hydrogen Bond Donors1 (from NH2 group)Based on molecular structure
Hydrogen Bond Acceptors3 (from two ether oxygens and NH2)Based on molecular structure
Melting Point~60-90°CEstimated from related compounds
Boiling Point~320-350°CEstimated from related compounds

The predicted LogP value suggests moderate lipophilicity, indicating good membrane permeability but limited water solubility . This property is particularly relevant for potential pharmaceutical applications, as it influences absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound's hydrogen bonding capabilities, with one donor site from the amine group and three acceptor sites from the ether linkages and amine, suggest potential for interactions with various biological targets and solvent systems.

Spectral Characteristics

Based on the structural features of 2-(2-phenoxyethoxy)aniline and data from related compounds, characteristic spectral properties can be predicted. In infrared (IR) spectroscopy, the compound would likely show distinctive absorption bands at approximately 3350-3450 cm-1 (N-H stretching), 1600-1630 cm-1 (aromatic C=C stretching), and 1200-1250 cm-1 (C-O-C stretching from ether linkages) . These spectral features serve as important identifiers for confirming the compound's structure.

In nuclear magnetic resonance (NMR) spectroscopy, the 1H NMR spectrum would display signals for aromatic protons (6.5-7.5 ppm), amine protons (3.5-4.0 ppm), and methylene protons from the ethoxy linker (3.8-4.2 ppm) . The 13C NMR would show characteristic signals for aromatic carbons (110-160 ppm), the carbons adjacent to oxygen atoms (65-70 ppm), and the carbon bearing the amino group (approximately 145-150 ppm). Mass spectrometry would likely show a molecular ion peak at m/z 229, corresponding to the molecular weight, along with fragmentation patterns typical of aniline derivatives and ethers.

Synthesis Methods

Common Synthetic Routes

The synthesis of 2-(2-phenoxyethoxy)aniline can be approached through several synthetic strategies, drawing from established methods for preparing related compounds. One potential route involves the nucleophilic substitution of 2-nitrophenol with 2-phenoxyethyl halide or tosylate, followed by reduction of the nitro group to an amine . This two-step process allows for the construction of the key structural elements in a controlled manner.

Laboratory Preparation

A detailed laboratory preparation for related compounds provides insight into potential methods for synthesizing 2-(2-phenoxyethoxy)aniline. Based on the reaction conditions described for similar compounds, a general procedure might involve:

  • Reaction of 2-nitrophenol with 2-phenoxyethyl bromide in the presence of potassium carbonate in acetone or DMF at 60-80°C for 8-12 hours

  • Purification of the nitro intermediate by column chromatography

  • Reduction of the nitro group using hydrogen gas with a Pd/Ni bimetallic catalyst (approximately 30 wt%) in methanol at room temperature and atmospheric pressure until hydrogen absorption ceases (typically 90-120 minutes)

  • Removal of the catalyst via filtration and evaporation of the solvent to obtain the final product

The expected yield for this process, based on similar reactions, would be approximately 85-95% . Purification of the final product could be achieved through recrystallization or column chromatography, depending on the level of purity required and the nature of any impurities present.

Chemical Reactivity

Functional Group Reactivity

2-(2-Phenoxyethoxy)aniline possesses several reactive functional groups that define its chemical behavior. The primary amino group (-NH2) at the aniline moiety is a key nucleophilic center that can participate in various reactions including acylation, alkylation, and condensation reactions. This amino group can react with aldehydes and ketones to form imines (Schiff bases), with acid chlorides to form amides, and with isocyanates to form ureas. The aniline portion may also undergo electrophilic aromatic substitution reactions, although the ortho position is already occupied by the phenoxyethoxy substituent.

The ether linkages in the molecule are relatively stable under most conditions but can be cleaved under strong acidic conditions or with certain nucleophiles . The aromatic rings can undergo various substitution reactions depending on the reagents and conditions employed. The phenoxy group may participate in coupling reactions or serve as a directing group for other transformations. These diverse reactive sites make 2-(2-phenoxyethoxy)aniline a versatile building block for the synthesis of more complex molecules.

Oxidation and Reduction

The aniline portion of 2-(2-phenoxyethoxy)aniline is susceptible to oxidation, which can lead to the formation of various oxidation products including nitrosobenzenes, nitrobenzenes, or azobenzenes depending on the oxidizing agents and conditions. Common oxidizing agents that might be employed include hydrogen peroxide, potassium permanganate, or periodate compounds. The oxidation of the amine group can be utilized in certain synthetic pathways to introduce new functional groups.

Conversely, if the compound contains any oxidized nitrogen species (such as if the intermediate nitro compound is being studied), reduction pathways similar to those used in its synthesis would be applicable. The reduction of nitro groups to amines can be accomplished using various reducing agents, including catalytic hydrogenation (as demonstrated with Pd/Ni catalysts), sodium borohydride, or metal/acid systems like iron or zinc in acidic media . These transformations highlight the versatility of 2-(2-phenoxyethoxy)aniline in organic synthesis applications.

Safety AspectRecommendations
Personal Protective EquipmentChemical-resistant gloves, safety goggles, lab coat, and respiratory protection if ventilation is inadequate
VentilationUse in a well-ventilated area, preferably under a fume hood
StorageStore in a cool, dry place in tightly closed containers; keep away from oxidizing agents and acids
Fire HazardsTreat as combustible; keep away from ignition sources
Spill ManagementAbsorb with inert material; dispose of according to local regulations for chemical waste
IncompatibilitiesStrong oxidizing agents, acids, acid chlorides, acid anhydrides
First AidSkin: Wash immediately with soap and water
Eyes: Rinse with water for at least 15 minutes
Inhalation: Move to fresh air
Ingestion: Seek immediate medical attention

The compound should be handled in accordance with good laboratory practices, with emphasis on minimizing exposure through appropriate engineering controls, work practices, and personal protective equipment. Storage recommendations include keeping the compound in tightly closed containers in a cool, dry place, away from incompatible materials such as strong oxidizing agents or acids. These precautions help ensure the safety of researchers working with this compound while maintaining its chemical integrity.

Current Research and Future Directions

Current Research Trends

Current research involving compounds structurally related to 2-(2-phenoxyethoxy)aniline spans multiple domains of chemistry and biochemistry. In medicinal chemistry, similar compounds are being explored for their potential interactions with various biological targets, including enzymes, receptors, and ion channels. The unique combination of the aniline and phenoxyethoxy moieties provides a scaffold that can be further elaborated to create compounds with specific biological activities.

In materials science, related compounds are being investigated for applications in polymer chemistry, where they can serve as monomers or modifiers for various polymeric materials. The presence of both nucleophilic (amine) and coordinating (ether) groups makes these compounds potentially useful in the development of new catalytic systems or functional materials . Additionally, the photophysical properties of substituted anilines suggest potential applications in photochemistry or the development of photoactive materials.

Future Research Opportunities

Several promising research directions emerge for 2-(2-phenoxyethoxy)aniline and related compounds. The development of structure-activity relationships for this class of compounds could lead to the identification of novel therapeutic agents or functional materials. Exploring the coordination chemistry of these compounds might reveal interesting metal complexes with catalytic or biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator